Cas no 50469-21-1 (4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid)

4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid
- 50469-21-1
- 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylicacid
- 4,7-dioxo-1H-indole-3-carboxylic acid
- 4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid
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- Inchi: InChI=1S/C9H5NO4/c11-5-1-2-6(12)8-7(5)4(3-10-8)9(13)14/h1-3,10H,(H,13,14)
- InChI Key: WGYNRNHUDKJMPG-UHFFFAOYSA-N
- SMILES: C1=CC(=O)C2=C(C(=CN2)C(=O)O)C1=O
Computed Properties
- Exact Mass: 191.02185764g/mol
- Monoisotopic Mass: 191.02185764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 347
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 87.2Ų
4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM147107-1g |
4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylic acid |
50469-21-1 | 95% | 1g |
$500 | 2022-06-11 | |
Crysdot LLC | CD11114622-1g |
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid |
50469-21-1 | 95+% | 1g |
$608 | 2024-07-17 | |
Chemenu | CM147107-1g |
4,7-dioxo-4,7-dihydro-1H-indole-3-carboxylic acid |
50469-21-1 | 95% | 1g |
$574 | 2021-08-05 | |
Alichem | A199010192-1g |
4,7-Dioxo-4,7-dihydro-1H-indole-3-carboxylic acid |
50469-21-1 | 95% | 1g |
$495.00 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1736925-1g |
4,7-Dioxo-4,7-dihydro-1h-indole-3-carboxylic acid |
50469-21-1 | 98% | 1g |
¥4949.00 | 2024-05-11 |
4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid Related Literature
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Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
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Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
Additional information on 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid
Exploring the Properties and Applications of 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid (CAS No. 50469-21-1)
4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid (CAS No. 50469-21-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique indole backbone and carboxylic acid functional group, serves as a critical intermediate in the synthesis of various bioactive molecules. Its structural features make it a valuable building block for drug discovery, particularly in the development of anti-inflammatory and antioxidant agents. Researchers are increasingly exploring its potential in addressing modern health challenges, such as oxidative stress-related diseases and chronic inflammation.
The growing interest in 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid is reflected in its frequent appearance in scientific literature and patent filings. One of the key reasons for its popularity is its versatility in medicinal chemistry. The compound's ability to interact with biological targets, such as enzymes and receptors, makes it a promising candidate for designing novel therapeutics. For instance, its derivatives have shown potential in modulating pathways associated with neurodegenerative disorders, a hot topic in current medical research. This aligns with the increasing demand for innovative treatments for conditions like Alzheimer's and Parkinson's diseases.
From a synthetic perspective, CAS No. 50469-21-1 is often utilized in heterocyclic chemistry due to its reactive sites, which allow for further functionalization. Chemists leverage its diketone and carboxylic acid moieties to create diverse molecular architectures. This adaptability is particularly relevant in the context of green chemistry, where researchers aim to develop sustainable and efficient synthetic routes. The compound's role in eco-friendly synthesis methods resonates with the global push toward reducing the environmental impact of chemical manufacturing.
Another area where 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid shines is in material science. Its conjugated system and electron-rich structure make it a candidate for developing organic semiconductors and photovoltaic materials. With the rise of renewable energy technologies, this application has become a focal point for scientists exploring alternatives to traditional silicon-based solar cells. The compound's potential in optoelectronic devices could contribute to advancements in energy harvesting and storage, addressing one of the most pressing issues of our time: climate change.
In addition to its scientific applications, 50469-21-1 has also piqued the interest of the cosmeceutical industry. Its antioxidant properties are being investigated for use in skincare formulations aimed at combating premature aging and UV damage. As consumers become more conscious of the ingredients in their personal care products, the demand for scientifically backed, bioactive compounds like this one is on the rise. This trend is further fueled by the growing popularity of clean beauty and natural skincare solutions.
Despite its promising applications, the commercial availability and scalability of 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid remain topics of discussion. Suppliers and manufacturers are working to optimize production processes to meet the increasing demand from research institutions and industries. Questions about its synthesis optimization, purity standards, and regulatory compliance are frequently searched by professionals in the field, highlighting the need for transparent and reliable information.
In conclusion, 4,7-dihydro-4,7-dioxo-1H-Indole-3-carboxylic acid (CAS No. 50469-21-1) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and cosmeceuticals. Its unique chemical properties and relevance to contemporary research themes, such as neurodegenerative disease treatment and sustainable energy, make it a subject of ongoing exploration. As scientific advancements continue to unfold, this compound is poised to play a pivotal role in addressing some of the most critical challenges in health and technology.
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